molecular formula C20H16BrN3O3 B5486206 ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate

ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate

Cat. No.: B5486206
M. Wt: 426.3 g/mol
InChI Key: MRYHPKPURUNOTL-NTEUORMPSA-N
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Description

Ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate typically involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity . The cyanoethenyl group may also play a role in the compound’s biological activity by interacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Ethyl {2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy}acetate can be compared with other benzimidazole derivatives such as:

The unique combination of the benzimidazole core with the cyanoethenyl and bromophenoxy groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3/c1-2-26-19(25)12-27-18-8-7-15(21)10-13(18)9-14(11-22)20-23-16-5-3-4-6-17(16)24-20/h3-10H,2,12H2,1H3,(H,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYHPKPURUNOTL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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